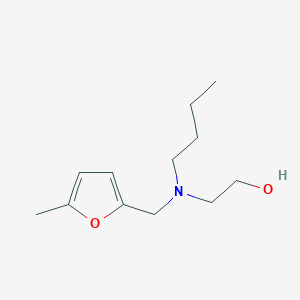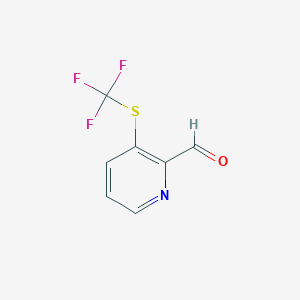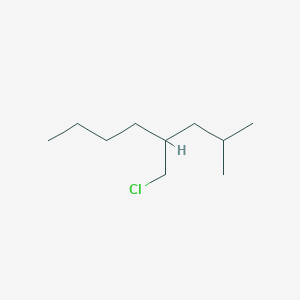
6-(Trifluoromethyl)indoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)indoline hydrochloride is a compound characterized by the presence of a trifluoromethyl group attached to the indoline ring. This compound, with the chemical formula C9H7F3N·HCl, is known for its applications in the fields of pharmaceuticals and agrochemicals . The trifluoromethyl group imparts unique properties to the compound, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)indoline hydrochloride typically involves the reaction of 1-chloro-2-nitro-4-trifluoromethyl-benzene with cyano-(2-nitro-trifluoromethylphenyl)acetic acid benzyl ester. This intermediate is then converted to 6-trifluoromethyl-indole, followed by reduction to 6-trifluoromethyl-indoline . The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Trifluoromethyl)indoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the indoline ring to other functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles and indolines, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)indoline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)indoline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to various receptors, leading to its biological effects. The pathways involved may include inhibition of enzymes or modulation of receptor activity, contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylindole: Shares the trifluoromethyl group but differs in the position of substitution.
Fluoroindoline: Contains fluorine atoms but lacks the trifluoromethyl group.
Trifluoromethylbenzene: A simpler structure with the trifluoromethyl group attached to a benzene ring.
Uniqueness: 6-(Trifluoromethyl)indoline hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the indoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H9ClF3N |
|---|---|
Molekulargewicht |
223.62 g/mol |
IUPAC-Name |
6-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H8F3N.ClH/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7;/h1-2,5,13H,3-4H2;1H |
InChI-Schlüssel |
XQSHGMSBEVCZLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C=CC(=C2)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


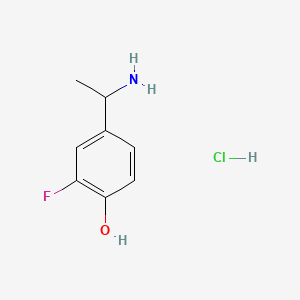
![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid](/img/structure/B13646890.png)

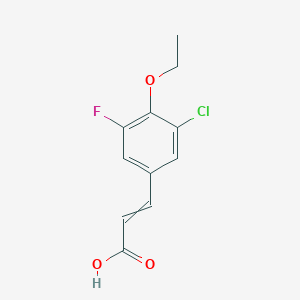
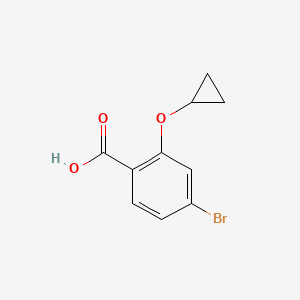
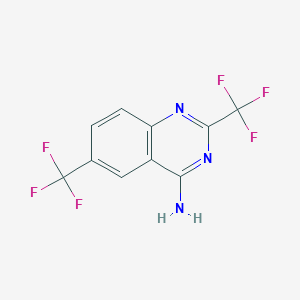

![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)
